3,4-Difluorophenylboronic acid
Overview
Description
3,4-Difluorophenylboronic acid is a useful research compound. Its molecular formula is C6H5BF2O2 and its molecular weight is 157.91 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Properties and Structural Analysis:
- Karabacak et al. (2014) investigated the spectroscopic properties of a similar compound, 3,5-difluorophenylboronic acid, using various techniques like FT-IR, FT-Raman, UV–Vis, and NMR. They conducted DFT calculations to understand the effects of boric acid group substitutions and halogen. This study provides insight into the physical and chemical properties of difluorophenylboronic acid derivatives (Karabacak et al., 2014).
Molecular Structure and Theoretical Calculations:
- Kurt et al. (2009) performed a comprehensive study on 3,4-dichlorophenylboronic acid, which is structurally similar to 3,4-difluorophenylboronic acid. They combined experimental and theoretical approaches to understand the molecule's structures and vibrations (Kurt et al., 2009).
Use in Bio-Application:
- Lan & Guo (2019) reviewed the use of phenylboronic acid-decorated polymeric nanomaterials in advanced bio-applications. They highlighted the ability of phenylboronic acid and its derivatives to form reversible complexes with polyols, which is crucial for diagnostic and therapeutic applications. This review suggests potential biomedical applications for this compound (Lan & Guo, 2019).
Application in Organic Synthesis:
- Ishihara & Yamamoto (1999) discussed the role of arylboron compounds, including phenylboronic acids, as catalysts in organic synthesis. They emphasized the efficiency of these compounds in various synthetic transformations, suggesting that this compound could be used similarly (Ishihara & Yamamoto, 1999).
Electrolyte Additive in Lithium-Ion Batteries:
- Chen & Amine (2007) reported on a boronic-acid-based compound used as an electrolyte additive for lithium-ion batteries. This study indicates the potential of difluorophenylboronic acid derivatives in enhancing battery performance (Chen & Amine, 2007).
Mechanism of Action
Target of Action
3,4-Difluorophenylboronic acid is primarily used as a reactant in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are the aryl and heteroaryl halides with which it interacts during the Suzuki-Miyaura cross-coupling reaction .
Mode of Action
The Suzuki-Miyaura cross-coupling reaction involves the coupling of an organoboron compound, such as this compound, with an aryl or heteroaryl halide . The reaction is facilitated by a palladium catalyst and a base . The organoboron compound acts as a nucleophile, transferring the organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The products of this reaction can be used in the synthesis of various organic compounds, including fluorinated biaryl derivatives .
Pharmacokinetics
The compound’s use in suzuki-miyaura cross-coupling reactions suggests that it is readily absorbed and utilized in these reactions .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including fluorinated biaryl derivatives .
Action Environment
The action of this compound is influenced by various environmental factors. The Suzuki-Miyaura cross-coupling reaction, for instance, requires mild and functional group tolerant reaction conditions . The stability of the organoboron reagent and the presence of a suitable palladium catalyst and base are also crucial for the reaction .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended .
Future Directions
The future directions of 3,4-Difluorophenylboronic acid are likely to continue to involve its use in Suzuki-Miyaura cross-coupling reactions, given the importance of these reactions in organic synthesis . Additionally, its use in the preparation of fluorinated biaryl derivatives and flurodiarylmethanols suggests potential applications in the development of new pharmaceuticals and materials .
Biochemical Analysis
Biochemical Properties
3,4-Difluorophenylboronic acid is used as a building block in the synthesis of several organic compounds, including substituted 6-phenylpurine bases and nucleosides . It is involved in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The compound interacts with aryl and heteroaryl halides in these reactions .
Cellular Effects
The cellular effects of this compound are primarily observed through its role in the synthesis of compounds that show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Properties
IUPAC Name |
(3,4-difluorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYQBHKEWWTOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370228 | |
Record name | 3,4-Difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168267-41-2 | |
Record name | (3,4-Difluorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168267-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-Difluorophenylboronic acid in synthesizing the liquid crystals described in the research?
A: this compound serves as a crucial reagent in a cross-coupling reaction. [] This reaction joins the 3,4-Difluorophenyl group to a bicyclo[2.2.2]octane derivative, which has been previously alkylated with a substituted benzene. This coupling forms a key component of the three-ring system that makes up the mesogenic core of the new liquid crystal molecules. []
Q2: How does the presence of fluorine in this compound influence the properties of the final liquid crystal?
A: While the paper focuses on the synthesis process, it highlights that the fluorine substituents on the phenyl and biphenyl fragments, introduced by the this compound, significantly influence the phase transition temperatures of the resulting liquid crystals. [] Further investigation is needed to determine the specific effects on properties like melting point, clearing point, and mesophase behavior.
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